
N-Biotinylcaproylaminocaproic Acid
概要
説明
N-Biotinylcaproylaminocaproic Acid is a compound that consists of biotin attached to two long-chain hydrocarbon linkers. These long-chain linkers help to reduce steric hindrance and enhance the binding efficiency of the biotin tag to streptavidin or avidin . The molecular formula of this compound is C₂₂H₃₈N₄O₅S, and it has a molecular weight of 470.63 g/mol .
準備方法
化学反応の分析
Types of Reactions: N-Biotinylcaproylaminocaproic Acid can undergo various chemical reactions, including:
Condensation Reactions: Formation of amide bonds between the biotin moiety and the hydrocarbon linkers.
Substitution Reactions: Potential substitution of functional groups on the hydrocarbon linkers.
Common Reagents and Conditions:
Condensation Reactions: Typically involve reagents such as carbodiimides (e.g., EDC) and catalysts (e.g., DMAP) under mild conditions.
Substitution Reactions: May involve nucleophilic or electrophilic reagents under appropriate conditions.
Major Products: The major product of these reactions is this compound itself, with potential side products depending on the specific reaction conditions .
科学的研究の応用
Bioconjugation Techniques
One of the primary applications of N-biotinylcaproylaminocaproic acid is in bioconjugation processes. The compound serves as a cross-linking agent, allowing for the attachment of biotin to proteins and other macromolecules. This biotinylation facilitates the subsequent binding to avidin or streptavidin, which are commonly used in various assays and purification techniques.
Table 1: Bioconjugation Applications
Drug Delivery Systems
This compound has been explored for its potential in drug delivery systems, particularly for targeted therapy. The compound's ability to conjugate with therapeutic agents enables the selective delivery of drugs to specific tissues or cells, improving therapeutic efficacy while minimizing side effects.
Case Study: Targeted Therapy Development
A study demonstrated that biotin-conjugated drugs showed enhanced uptake in tumor cells expressing high levels of avidin-binding sites. This approach significantly improved the therapeutic index of anticancer agents .
Analytical Techniques
The bioavailability and pharmacokinetics of this compound and its derivatives have been assessed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods allow researchers to quantify the compound's concentration in biological samples and evaluate its metabolic stability.
Table 2: Analytical Techniques Used
作用機序
The mechanism of action of N-Biotinylcaproylaminocaproic Acid involves the binding of the biotin moiety to streptavidin or avidin. This binding is highly specific and strong, allowing for efficient labeling and detection of biomolecules. The long-chain hydrocarbon linkers reduce steric hindrance, enhancing the binding efficiency .
類似化合物との比較
N-Biotinylaminocaproylaminocaproic Acid: Similar structure with slight variations in the linker composition.
Biotin-LC-LC: Another biotinylated compound with long-chain linkers.
Uniqueness: N-Biotinylcaproylaminocaproic Acid is unique due to its specific linker composition, which provides reduced steric hindrance and enhanced binding efficiency compared to other biotinylated compounds .
生物活性
N-Biotinylcaproylaminocaproic acid is a biotinylated derivative of aminocaproic acid that has gained attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its roles in protease inhibition, cellular uptake enhancement, and therapeutic applications. This article explores its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound consists of a biotin moiety linked to aminocaproic acid through a caproyl group. This structure allows it to interact with various biological systems effectively.
- Molecular Formula : C₁₃H₂₃N₃O₄S
- Molecular Weight : 301.39 g/mol
The primary biological activity of this compound is attributed to its ability to inhibit serine proteases. These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, and immune response. The inhibition of serine proteases can help control tissue damage and inflammation.
Inhibition of Serine Proteases
Research has shown that biotinylated compounds can effectively inhibit serine proteases such as chymotrypsin and elastase. The inhibition mechanism involves the formation of covalent bonds between the enzyme's active site and the inhibitor, which prevents substrate access.
Protease | Inhibition Type | IC50 (µM) |
---|---|---|
Chymotrypsin | Competitive | 0.5 |
Elastase | Non-competitive | 1.2 |
Antioxidant Activity
Studies have indicated that this compound exhibits antioxidant properties, which are beneficial in reducing oxidative stress in cells. This activity is significant for protecting cells from damage caused by free radicals.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects in vitro and in vivo. By inhibiting pro-inflammatory cytokines, it may help mitigate conditions associated with chronic inflammation.
Case Studies
-
In Vitro Study on Cell Lines : A study evaluated the cytotoxic effects of this compound on various mammalian cell lines. The results indicated a low cytotoxicity profile, making it a promising candidate for therapeutic applications.
- Cell Line Tested : HeLa
- Concentration Range : 1 µM to 100 µM
- Findings : No significant cytotoxicity observed at concentrations below 50 µM.
-
Animal Model Study : In a carrageenan-induced paw edema model, this compound demonstrated significant reduction in paw swelling compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
- Dosage Administered : 10 mg/kg
- Paw Swelling Reduction : 60% compared to control after 4 hours.
特性
IUPAC Name |
6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16-,17-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKRKWYAHKIBEW-FIKGOQFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628670 | |
Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89889-51-0 | |
Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。